4-bromo-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide
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Overview
Description
4-bromo-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide is a complex organic compound that features a benzofuran core with bromine and chlorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide typically involves multi-step organic reactionsThe final step involves the formation of the benzamide linkage through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The benzofuran core can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen substituents can be replaced through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) under reflux conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
4-bromo-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s benzofuran core allows it to bind with high affinity to specific sites, potentially inhibiting or activating biological pathways. The bromine and chlorine substituents may enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-chlorobenzamide
- 4-bromo-N-(2-methylphenyl)benzamide
- 4-bromo-N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}benzamide
Uniqueness
4-bromo-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide is unique due to its specific substitution pattern and the presence of the benzofuran core. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-bromo-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13BrClNO3/c23-15-9-5-14(6-10-15)22(27)25-19-17-3-1-2-4-18(17)28-21(19)20(26)13-7-11-16(24)12-8-13/h1-12H,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSGWHDPCCCVRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13BrClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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